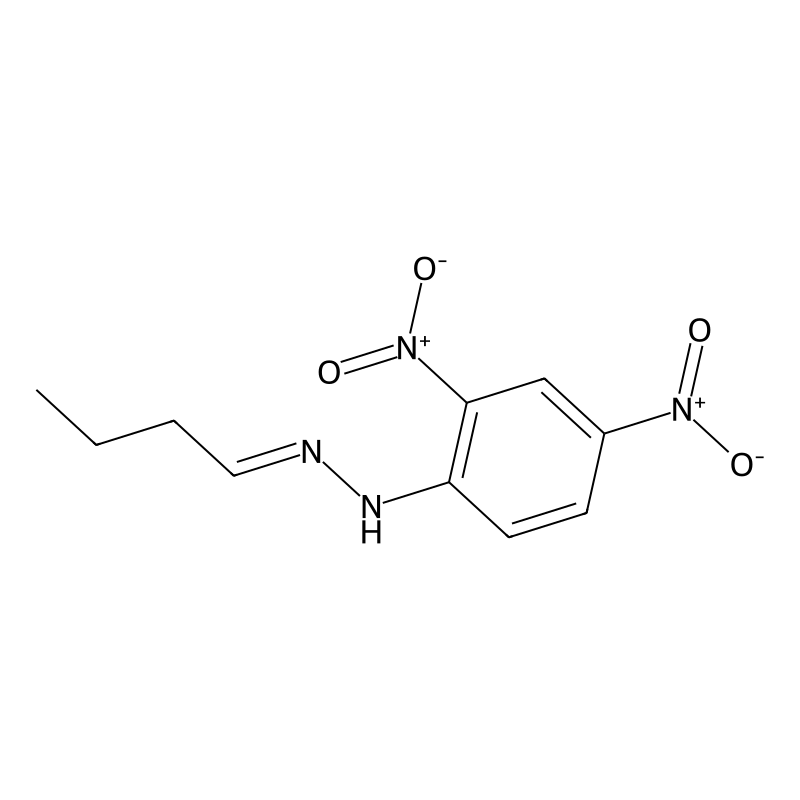Butyraldehyde 2,4-Dinitrophenylhydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Butyraldehyde 2,4-dinitrophenylhydrazone (Butyraldehyde 2,4-DNPH) is a derivative of butyraldehyde, a simple aldehyde. It is primarily used as a carbonyl derivatizing agent in scientific research [].
Derivatization:
Derivatization is a common technique in chemistry used to modify the properties of a molecule to facilitate its analysis. Butyraldehyde 2,4-DNPH readily reacts with carbonyl groups (C=O) present in various organic compounds, including aldehydes and ketones, to form crystalline derivatives [, ]. These derivatives often have distinct melting points and characteristic spectroscopic properties, making them easier to identify and separate from other components in a mixture.
Identification of Carbonyl Compounds:
By analyzing the melting point or spectroscopic data (e.g., infrared spectroscopy, nuclear magnetic resonance spectroscopy) of the formed derivative, scientists can identify the presence and type of carbonyl group in the original molecule [, ]. This information is crucial for various research applications, including:
- Organic synthesis: Identifying unknown products or intermediates formed during chemical reactions.
- Biochemistry: Studying the presence and function of carbonyl-containing biomolecules, such as aldehydes and ketones, in biological systems.
- Environmental analysis: Detecting and identifying carbonyl compounds in environmental samples, such as air or water.
Butyraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound formed through the reaction of butyraldehyde and 2,4-dinitrophenylhydrazine. This compound is characterized by its bright yellow to orange crystalline appearance, which is typical of many dinitrophenylhydrazones. The formation of this compound is significant in organic chemistry, particularly for the qualitative analysis of carbonyl compounds such as aldehydes and ketones. The reaction yields a solid product that can be purified and characterized by its melting point, aiding in the identification of the original carbonyl compound .
The primary reaction involving butyraldehyde 2,4-dinitrophenylhydrazone is a condensation reaction, where butyraldehyde reacts with 2,4-dinitrophenylhydrazine. The general reaction can be summarized as follows:
This reaction involves the nucleophilic addition of the hydrazine to the carbonyl group of butyraldehyde, followed by the elimination of water . The resulting product can be isolated as a solid precipitate.
The synthesis of butyraldehyde 2,4-dinitrophenylhydrazone typically involves the following steps:
- Preparation of 2,4-Dinitrophenylhydrazine: This reagent is synthesized by reacting hydrazine with 2,4-dinitrochlorobenzene.
- Reaction with Butyraldehyde: In an appropriate solvent (often methanol or ethanol), butyraldehyde is added to a solution of 2,4-dinitrophenylhydrazine. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation: The resulting yellow-orange precipitate is filtered out and washed to remove unreacted materials. It can then be recrystallized from a suitable solvent for purity .
Butyraldehyde 2,4-dinitrophenylhydrazone has several applications:
- Analytical Chemistry: It serves as a reagent for identifying aldehydes and ketones through colorimetric assays.
- Environmental Testing: The compound can be used in methods for detecting carbonyl compounds in air samples.
- Synthetic Chemistry: It may act as an intermediate in synthesizing other organic compounds .
Interaction studies involving butyraldehyde 2,4-dinitrophenylhydrazone focus on its reactivity with various carbonyl compounds. These studies often utilize high-performance liquid chromatography (HPLC) to analyze recovery patterns and quantify carbonyl concentrations in different matrices (e.g., air samples). Such investigations help elucidate the efficiency and specificity of dinitrophenylhydrazone formation under varying conditions .
Butyraldehyde 2,4-dinitrophenylhydrazone belongs to a broader class of compounds known as dinitrophenylhydrazones. Here are some similar compounds for comparison:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acetaldehyde 2,4-Dinitrophenylhydrazone | Derived from acetaldehyde; lighter color | Commonly used for rapid identification |
| Propanone 2,4-Dinitrophenylhydrazone | Derived from propanone; similar reactivity | Often used in ketone identification |
| Isovaleraldehyde 2,4-Dinitrophenylhydrazone | Derived from isovaleraldehyde; branched structure | Unique due to its branched chain |
The uniqueness of butyraldehyde 2,4-dinitrophenylhydrazone lies in its specific application for identifying butyraldehyde among other aldehydes and ketones while also providing distinct melting point characteristics that can aid in its identification during analytical procedures .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H228 (50%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant







